![molecular formula C23H23FN6O3S B2579029 2-乙基-5-((4-(2-氟苯基)哌嗪-1-基)(4-硝基苯基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 898367-88-9](/img/structure/B2579029.png)
2-乙基-5-((4-(2-氟苯基)哌嗪-1-基)(4-硝基苯基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a fluorophenyl group, a piperazine ring, a nitrophenyl group, a thiazole ring, and a triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of substituted alkynes with substituted azides in a solvent such as tetrahydrofolate (THF) .科学研究应用
微波辅助合成与生物活性
从乙基哌嗪-1-羧酸盐开始,微波辅助合成含有青霉烷酸或头孢菌酸部分的分子,已导致产生具有显着抗菌、抗脂酶和抗脲酶活性的化合物。该方法产生了对各种微生物具有作为抗菌剂潜力的衍生物,证明了该化合物类别在治疗应用中的多功能性(Başoğlu et al.,2013)。
抗菌和抗肿瘤活性
对新型 1,2,4-三唑衍生物的研究强调了它们对肿瘤细胞的良好至极好的抑制活性,特别是以高抑制率靶向 CDC25B。这些发现表明对 1,2,4-三唑支架的修饰,例如掺入 2-乙基-5-((4-(2-氟苯基)哌嗪-1-基)(4-硝基苯基)甲基)部分,可以显着增强抗肿瘤活性(Ding et al.,2016)。
合成和抗菌活性
已探索了 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物的合成,一些衍生物显示出更好的抗菌活性,证明了这些化合物在解决抗生素耐药性挑战方面的潜力(Qi, 2014)。
作为抗菌剂的设计和合成
已合成并评估了噻唑和含噻唑的三唑的抗菌活性,特别是对铜绿假单胞菌、大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌。这项研究表明了基于 2-乙基-5-((4-(2-氟苯基)哌嗪-1-基)(4-硝基苯基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇的结构框架开发新的抗菌剂的潜力(Santosh et al.,2018)。
抗 TMV 和抗菌活性
掺杂非布司他汀的哌嗪的尿素和硫脲衍生物(包括具有与查询化学品类似的基本结构的化合物)的合成和评估显示出有希望的抗病毒和抗菌活性。这突出了该化合物在开发病毒性疾病和细菌感染治疗方面的潜力(Reddy et al.,2013)。
作用机制
未来方向
属性
IUPAC Name |
2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3S/c1-2-19-25-23-29(26-19)22(31)21(34-23)20(15-7-9-16(10-8-15)30(32)33)28-13-11-27(12-14-28)18-6-4-3-5-17(18)24/h3-10,20,31H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSJFBDXCFGGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。